molecular formula C10H9ClN2O2 B1530444 Methyl 2-(4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)acetate CAS No. 1134327-80-2

Methyl 2-(4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)acetate

Cat. No.: B1530444
CAS No.: 1134327-80-2
M. Wt: 224.64 g/mol
InChI Key: WIFKKUUSWXNSOD-UHFFFAOYSA-N
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Description

Methyl 2-(4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)acetate is a chemical compound belonging to the class of pyrrolopyridines, which are heterocyclic aromatic organic compounds This compound features a pyrrolopyridine core with a chlorine atom at the 4-position and a methyl acetate group at the 2-position

Synthetic Routes and Reaction Conditions:

  • Cross-Coupling Reactions: One common synthetic route involves the use of Suzuki–Miyaura cross-coupling reactions. This method typically starts with a 2-iodo-4-chloropyrrolopyridine intermediate, which undergoes a cross-coupling reaction with an appropriate boronic acid derivative.

  • Buchwald–Hartwig Amination: Following the cross-coupling step, a Buchwald–Hartwig amination can be employed to introduce an amine group at the 4-position. This step often requires the use of a secondary amine and a palladium catalyst.

  • Methyl Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester, typically using methanol in the presence of an acid catalyst.

Industrial Production Methods: In an industrial setting, the synthesis of this compound would likely involve large-scale cross-coupling reactions and amination processes, optimized for efficiency and yield. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis.

Types of Reactions:

  • Reduction: Reduction reactions can be employed to convert the compound into its reduced forms, which may have different chemical properties and applications.

  • Substitution Reactions: Substitution reactions, particularly nucleophilic substitution, are common with this compound. The chlorine atom at the 4-position is a good leaving group, making it susceptible to nucleophilic attack.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are often used.

  • Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions, often with the aid of a base or a catalyst.

Major Products Formed:

  • Oxidation Products: Various oxidized derivatives, depending on the specific conditions and reagents used.

  • Reduction Products: Reduced forms of the compound, which may exhibit different biological or chemical activities.

  • Substitution Products: Substituted derivatives where the chlorine atom is replaced by other functional groups.

Scientific Research Applications

Chemistry: Methyl 2-(4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)acetate is used as a building block in the synthesis of more complex molecules. Its pyrrolopyridine core is valuable in the construction of pharmaceuticals and other biologically active compounds.

Biology: The compound has been studied for its potential biological activities, including its role as a ligand for various receptors and enzymes. It has shown promise in modulating biological pathways and influencing cellular processes.

Medicine: Research has explored the use of this compound in the development of therapeutic agents. Its derivatives have been investigated for their anti-inflammatory, anticancer, and antiviral properties.

Industry: In the chemical industry, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its versatility and reactivity make it a valuable intermediate in various industrial applications.

Mechanism of Action

The mechanism by which Methyl 2-(4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)acetate exerts its effects depends on its specific application. For example, in medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors by binding to their active sites. The molecular targets and pathways involved can vary widely, but often include interactions with proteins, nucleic acids, or other cellular components.

Comparison with Similar Compounds

  • Methyl 2-(4-methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl)acetate: Similar structure with a methoxy group instead of chlorine.

  • Methyl 2-(4-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)acetate: Similar structure with a bromine atom instead of chlorine.

  • Methyl 2-(4-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)acetate: Similar structure with a fluorine atom instead of chlorine.

Uniqueness: Methyl 2-(4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)acetate is unique due to its specific substitution pattern, which influences its reactivity and biological activity. The presence of the chlorine atom at the 4-position provides distinct chemical properties compared to other similar compounds.

Properties

IUPAC Name

methyl 2-(4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2O2/c1-15-8(14)4-6-5-13-10-9(6)7(11)2-3-12-10/h2-3,5H,4H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIFKKUUSWXNSOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CNC2=NC=CC(=C12)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20735286
Record name Methyl (4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20735286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1134327-80-2
Record name Methyl (4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20735286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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